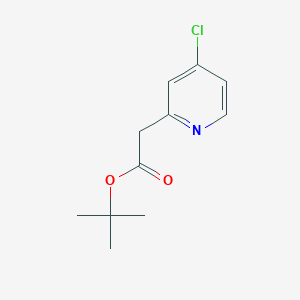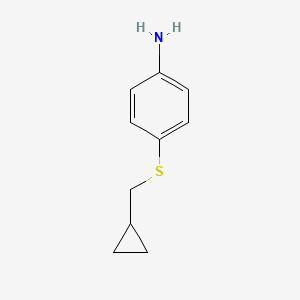
4-((Cyclopropylmethyl)sulfanyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((Cyclopropylmethyl)sulfanyl)aniline is an organic compound with the molecular formula C10H13NS and a molecular weight of 179.28 g/mol It is a derivative of aniline, where the aniline ring is substituted with a cyclopropylmethylsulfanyl group at the para position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Cyclopropylmethyl)sulfanyl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 4-chloronitrobenzene with cyclopropylmethylthiol, followed by the reduction of the nitro group to an amine . The reaction conditions typically include the use of a base such as sodium hydroxide or potassium carbonate, and a reducing agent like iron powder or hydrogen gas in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
4-((Cyclopropylmethyl)sulfanyl)aniline undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the cyclopropylmethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: The aniline ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Iron powder or hydrogen gas with a palladium catalyst.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with halogens (e.g., chlorine or bromine), and sulfonation with sulfuric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: this compound from the nitro precursor.
Substitution: Various substituted aniline derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
4-((Cyclopropylmethyl)sulfanyl)aniline has several applications in scientific research:
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-((Cyclopropylmethyl)sulfanyl)aniline depends on its specific applicationFor example, in electrophilic aromatic substitution reactions, the aniline ring can act as a nucleophile, attacking electrophilic species to form substituted products . The cyclopropylmethylsulfanyl group can also participate in redox reactions, influencing the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
4-((Cyclopropylmethyl)sulfanyl)aniline: C10H13NS
4-Chloro-3-((Cyclopropylmethyl)sulfanyl)aniline: C10H12ClNS
Uniqueness
This compound is unique due to the presence of the cyclopropylmethylsulfanyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and potential applications in various fields. Compared to other aniline derivatives, the cyclopropylmethylsulfanyl group provides additional versatility in synthetic and industrial processes.
Propiedades
Fórmula molecular |
C10H13NS |
|---|---|
Peso molecular |
179.28 g/mol |
Nombre IUPAC |
4-(cyclopropylmethylsulfanyl)aniline |
InChI |
InChI=1S/C10H13NS/c11-9-3-5-10(6-4-9)12-7-8-1-2-8/h3-6,8H,1-2,7,11H2 |
Clave InChI |
GIGQMHZXPCDURR-UHFFFAOYSA-N |
SMILES canónico |
C1CC1CSC2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


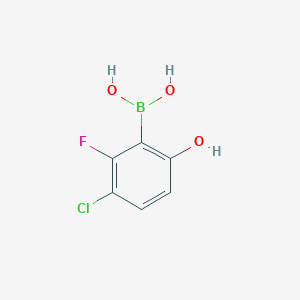


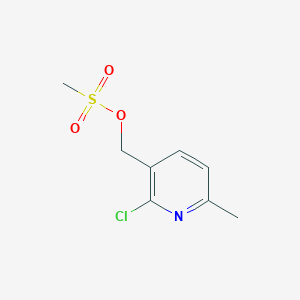
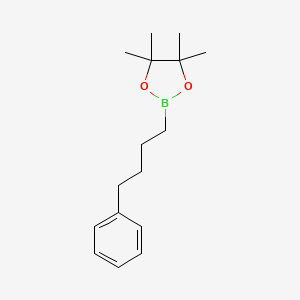
![2-Piperazinone, 4-[(4-bromo-3-methylphenyl)sulfonyl]-](/img/structure/B13925516.png)
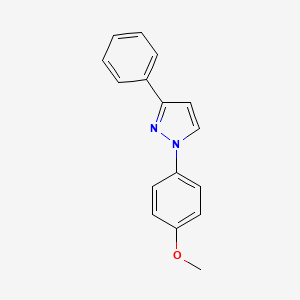
![6-Bromo-3,4-dihydro-5-methyl-2H-pyrano[2,3-b]pyridin-4-ol](/img/structure/B13925522.png)
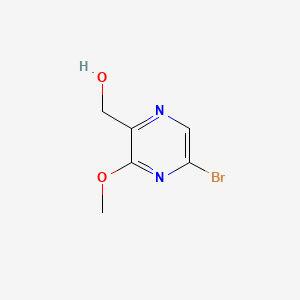
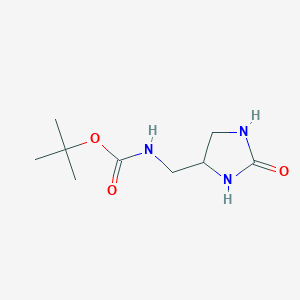
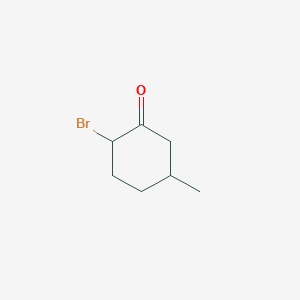
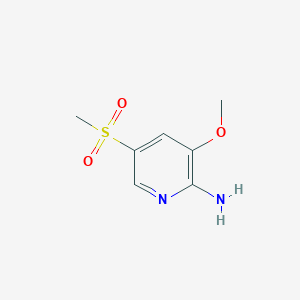
![Ethyl 6-bromo-5-methylimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B13925564.png)
